Propyl 2-methylbutyrate

Description

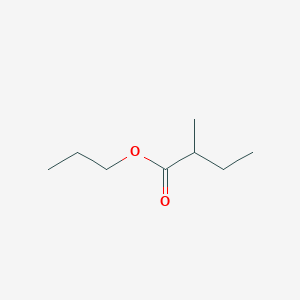

Structure

3D Structure

Properties

IUPAC Name |

propyl 2-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-4-6-10-8(9)7(3)5-2/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZFQMSDUSOTCJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90865847 | |

| Record name | Propyl 2-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90865847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37064-20-3 | |

| Record name | Propyl 2-methylbutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37064-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propyl 2-methylbutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037064203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propyl 2-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90865847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propyl 2-methylbutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.466 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Propyl 2-Methylbutyrate: A Technical Overview of its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl 2-methylbutyrate (B1264701) is an organic compound classified as an ester. It is recognized by its characteristic fruity aroma and is found in various natural sources, including hops (Humulus lupulus) and durian fruit (Durio zibethinus).[1] This document provides a comprehensive technical guide on the chemical properties, structure, and analytical data of propyl 2-methylbutyrate.

Chemical and Physical Properties

This compound is a colorless liquid at room temperature.[2] It is flammable and should be handled with appropriate safety precautions. The key chemical and physical properties are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₈H₁₆O₂ | [1] |

| Molecular Weight | 144.21 g/mol | [1] |

| IUPAC Name | propyl 2-methylbutanoate | [1] |

| CAS Number | 37064-20-3 | [1] |

| Appearance | Colorless liquid | [2] |

| Odor | Fruity | [2] |

| Boiling Point | 157 °C | [3] |

| Flash Point | 46.7 °C | [3] |

| Density | 0.87 g/cm³ | [3] |

| Refractive Index | 1.4010 - 1.4050 | [3] |

| SMILES | CCCOC(=O)C(C)CC | [1] |

| InChI | InChI=1S/C8H16O2/c1-4-6-10-8(9)7(3)5-2/h7H,4-6H2,1-3H3 | [1] |

| InChIKey | TZFQMSDUSOTCJC-UHFFFAOYSA-N | [1] |

Chemical Structure

The chemical structure of this compound consists of a propyl group attached to the oxygen of the carboxyl group of 2-methylbutyric acid.

Caption: Chemical structure of this compound.

Experimental Protocols

Representative Synthesis: Fischer Esterification

A common method for the synthesis of this compound is the Fischer esterification of 2-methylbutyric acid with propanol, using a strong acid as a catalyst.[4][5] The following is a representative protocol.

Materials:

-

2-Methylbutyric acid

-

Propanol

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Distillation apparatus

-

Separatory funnel

Procedure:

-

In a round-bottom flask, combine one molar equivalent of 2-methylbutyric acid and three molar equivalents of propanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid (approximately 5% of the moles of the carboxylic acid) while cooling the flask in an ice bath.

-

Equip the flask with a reflux condenser and heat the mixture to reflux for 2-3 hours.

-

After cooling to room temperature, transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and again with water to remove unreacted acid, alcohol, and the catalyst.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Purify the crude product by fractional distillation to obtain pure this compound.

Spectroscopic Data

| Analytical Technique | Analogous Compound | Key Observations/Data | Source |

| ¹H NMR | Propyl methanoate | (a) ¹H Chemical shift 8.04 ppm: HCOOCH₂CH₂CH₃(b) ¹H Chemical shift 4.16 ppm CH₂ protons: HCOOCH₂CH₂CH₃(c) ¹H Chemical shift 1.61 ppm, CH₂ protons: HCOOCH₂CH₂CH₃(d) ¹H Chemical shift 0.94 ppm, CH₃ protons: HCOOCH₂CH₂CH₃ | [6] |

| ¹³C NMR | Propyl butyrate (B1204436) | Spectral data available. | [7] |

| IR Spectroscopy | Butanoic acid, 2-methylpropyl ester | Gas Phase Spectrum available. | [8] |

| Mass Spectrometry (GC-MS) | This compound | Top 5 Peaks (m/z): 57 (99.99)103 (70.05)85 (68.29)41 (49.82)43 (49.39) | [1] |

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the synthesis and characterization of this compound.

Caption: Workflow for the synthesis and characterization.

References

- 1. Propyl 2-methylbutanoate | C8H16O2 | CID 162239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. propyl 2-methyl butyrate, 37064-20-3 [thegoodscentscompany.com]

- 3. chembk.com [chembk.com]

- 4. Buy this compound | 37064-20-3 [smolecule.com]

- 5. Propyl butyrate synthesis - chemicalbook [chemicalbook.com]

- 6. low/high resolution 1H proton nmr spectrum of propyl methanoate C4H8O2 HCOOCH2CH2CH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propyl formate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. Propyl butyrate(105-66-8) 13C NMR [m.chemicalbook.com]

- 8. Butanoic acid, 2-methylpropyl ester [webbook.nist.gov]

A Technical Guide to the Natural Occurrence and Analysis of Propyl 2-Methylbutyrate in Fruits

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl 2-methylbutyrate (B1264701) (CAS No. 37064-20-3) is a branched-chain ester, a class of volatile organic compounds (VOCs) that are crucial to the characteristic flavor and aroma profiles of many edible fruits[1]. With an odor described as fruity, winey, and reminiscent of apple and pineapple, this compound contributes significantly to the sensory perception of fruit quality[2]. The biosynthesis of such esters is a complex process linked to fruit ripening and is influenced by genetic and environmental factors[3]. This guide provides an in-depth overview of the natural occurrence of propyl 2-methylbutyrate in fruits, its biosynthetic pathway, and detailed protocols for its extraction and quantification.

Natural Occurrence and Quantitative Data

This compound has been identified as a natural volatile constituent in a variety of fruits. Its presence is documented in apple, star fruit, and durian[2][4]. Quantitative analysis, particularly in apples, reveals a wide variation in concentration among different cultivars, highlighting the genetic diversity that influences aroma profiles.

Quantitative Data in Apple Cultivars

A comprehensive study analyzing the volatile compounds in the peels of 40 apple cultivars provides quantitative data for this compound. The concentrations, measured in micrograms per kilogram of fresh weight (µg/kg FW), are summarized below. This data is critical for cultivar selection in breeding programs and for understanding the chemical basis of apple aroma.

| Apple Cultivar | Mean Concentration (µg/kg FW) |

| Changfu No. 2 (CF2) | 94.23 |

| Honey Crisp (HC) | 48.91 |

| Fuji (Fuji) | 39.24 |

| Gala (Gala) | 35.67 |

| Golden Delicious (GD) | 28.45 |

| Jonagold (JG) | 15.88 |

| Granny Smith (GS) | 13.66 |

| Red Delicious (RD) | 9.72 |

| Qinyue (QYE) | Not Detected (0) |

| Huashuo (HS) | Not Detected (0) |

| Data summarized from a study on 40 apple cultivars. The table presents a selection of cultivars to illustrate the range of concentrations observed. The average content across all tested cultivars was 13.66 µg/kg FW.[5] |

Biosynthesis of Branched-Chain Esters

The formation of branched-chain esters like this compound in ripening fruits is primarily the result of de novo precursor biosynthesis rather than the catabolism of pre-existing compounds like proteins[6][7]. The pathway is intrinsically linked to the metabolism of branched-chain amino acids, specifically L-isoleucine in the case of 2-methylbutyrate esters[8].

The biosynthesis involves several key steps. First, L-isoleucine is catabolized to its corresponding α-keto acid, α-keto-β-methylvalerate. This is then converted to 2-methylbutanoyl-CoA by the branched-chain α-ketoacid dehydrogenase (BCKDH) complex[1]. The final step is the esterification of an alcohol (propanol) with the acyl-CoA, a reaction catalyzed by alcohol acyltransferase (AAT) enzymes[1][3]. The availability of substrates—both the acyl-CoA and the alcohol—as well as the expression and activity of AAT enzymes, are critical factors that regulate the rate of ester production during fruit ripening[3][8].

Experimental Protocols

The analysis of volatile compounds in fruit matrices is predominantly performed using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS)[5][9]. This technique is solvent-free, sensitive, and requires minimal sample preparation, making it ideal for profiling complex aroma mixtures[10].

Protocol: HS-SPME-GC-MS Analysis of Fruit Volatiles

This protocol provides a generalized methodology based on common practices for the analysis of esters in fruits like apples and plums[5][11].

1. Sample Preparation:

-

Weigh 5.0 g of homogenized fruit pulp (e.g., apple peel or whole strawberry) into a 20 mL headspace vial.

-

Add 1.0 g of sodium chloride (NaCl) to enhance the release of volatiles by increasing the ionic strength of the matrix.

-

Add 5 µL of an internal standard (e.g., 4-methyl-2-pentanol (B46003) or ethyl nonanoate (B1231133) at 50 mg/L) for semi-quantification.

-

Immediately seal the vial with a PTFE/silicone septum cap.

2. Headspace Solid-Phase Microextraction (HS-SPME):

-

SPME Fiber: A divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber (e.g., 50/30 µm) is commonly used for broad-range volatile analysis.

-

Pre-incubation: Place the vial in an autosampler heating block and incubate for 15 minutes at 50°C with agitation (e.g., 250 rpm) to allow the sample to equilibrate[12][13].

-

Extraction: Expose the SPME fiber to the headspace of the vial for 30 minutes at 50°C with continued agitation to adsorb the volatile compounds[13].

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Desorption: After extraction, the fiber is immediately transferred to the GC inlet and thermally desorbed for 5 minutes at 250°C in splitless mode[11].

-

GC Column: A non-polar or medium-polarity capillary column is typically used, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate of 1.2 mL/min[11].

-

Oven Temperature Program:

- Initial temperature: 40°C, hold for 3.5 minutes.

- Ramp 1: Increase to 100°C at a rate of 10°C/min.

- Ramp 2: Increase to 180°C at a rate of 7°C/min.

- Ramp 3: Increase to 280°C at a rate of 25°C/min, hold for 5 minutes[11].

-

Mass Spectrometer (MS) Conditions:

- Ion Source Temperature: 230°C.

- Interface Temperature: 280°C.

- Ionization Mode: Electron Impact (EI) at 70 eV.

- Mass Scan Range: m/z 35-550.

4. Data Analysis:

-

Identification: Compounds are tentatively identified by comparing their mass spectra with reference spectra in libraries such as NIST and Wiley. Identification is confirmed by comparing the calculated Linear Retention Index (LRI) with values from the literature for the same GC column phase.

-

Quantification: The concentration of this compound is calculated based on the peak area ratio of the analyte to the internal standard and a previously established calibration curve.

References

- 1. Frontiers | Branched-Chain Volatiles in Fruit: A Molecular Perspective [frontiersin.org]

- 2. propyl 2-methyl butyrate [flavscents.com]

- 3. hort [journals.ashs.org]

- 4. propyl 2-methyl butyrate, 37064-20-3 [thegoodscentscompany.com]

- 5. Identification, Comparison and Classification of Volatile Compounds in Peels of 40 Apple Cultivars by HS–SPME with GC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fruits Produce Branched-Chain Esters Primarily from Newly Synthesized Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Pathway analysis of branched-chain ester biosynthesis in apple using deuterium labeling and enantioselective gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of Volatiles in Tomato Fruit Using Headspace Solid-Phase-Micro-Extraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparison of volatiles in various raspberry fruits by HS/SPME/GC/MS techniques | International Society for Horticultural Science [ishs.org]

- 11. mdpi.com [mdpi.com]

- 12. youtube.com [youtube.com]

- 13. psasir.upm.edu.my [psasir.upm.edu.my]

The Aroma Profile of Propyl 2-Methylbutyrate: A Technical Guide

Washingtonville, NY – Propyl 2-methylbutyrate (B1264701), a volatile ester compound, presents a multifaceted aroma profile that is of significant interest to the flavor and fragrance industries. This technical guide provides an in-depth analysis of its sensory characteristics, occurrence, and the methodologies used for its evaluation, tailored for researchers, scientists, and professionals in drug development.

Propyl 2-methylbutyrate is characterized by a predominantly fruity aroma, with distinct notes of apple and pineapple, often accompanied by a wine-like nuance.[1][2] Some sources also describe subtle undertones of coconut, cream, and fatty notes.[3] This ester is a naturally occurring component in a variety of fruits and beverages, including apples, beer, chamomile, cheese, and tea, contributing to their complex flavor profiles.[2]

The sensory perception of this compound is notably influenced by its stereochemistry. The (S)-enantiomer is reported to possess an intense, full-ripe apple aroma, whereas the (R)-enantiomer is described as having a weak and non-specific scent. This chiral distinction underscores the importance of stereospecific analysis in flavor and fragrance applications.

Quantitative Analysis of this compound

The concentration of this compound can vary significantly across different natural sources, particularly among apple cultivars. The table below summarizes the concentrations found in the peels of various apple varieties, providing a quantitative basis for its contribution to their characteristic aromas.

| Apple Cultivar | Average Concentration (µg/kg FW) |

| 'Cripps Pink' | 94.23 |

| 'Fuji' | 18.59 |

| 'Granny Smith' | 0.00 |

| 'Honeycrisp' | 27,813.56 (total volatiles) |

| 'Jiguan' | 4905.73 (total volatiles) |

| 'Qinyue' | 20.00 |

| 'Changfu No. 2' | 47.00 (number of volatile compounds) |

| Note: Data extracted from a study on 40 apple cultivars. The full dataset can be found in the cited reference. |

Experimental Protocols

A comprehensive understanding of the aroma profile of this compound relies on rigorous experimental methodologies. The following sections detail the standard protocols for sensory and instrumental analysis.

Sensory Evaluation: Quantitative Descriptive Analysis (QDA)

Quantitative Descriptive Analysis is a robust method for characterizing the aroma of compounds like this compound.

1. Panelist Selection and Training:

-

Screening: Candidates are initially screened for their ability to discern and articulate different taste and aroma sensations.

-

Training: A panel of 10-12 individuals undergoes extensive training (40-120 hours) to establish a consensus-based vocabulary (lexicon) for describing the aroma attributes of fruity esters. Reference standards are crucial for anchoring these sensory terms.

2. Lexicon Development:

-

Under the guidance of a panel leader, the panelists are exposed to a variety of fruity esters to generate a comprehensive list of descriptive terms.

-

Through discussion and consensus, this list is refined to a final set of non-overlapping attributes such as "fruity," "apple-like," "pineapple-like," "green," "sweet," and "winey."

3. Sample Evaluation:

-

Samples of this compound are prepared at a standardized concentration in a neutral solvent.

-

In a controlled environment, panelists independently rate the intensity of each sensory attribute on a continuous line scale (e.g., a 15 cm line anchored with "low" and "high" intensity).

4. Data Analysis:

-

The intensity ratings are converted to numerical data and analyzed using statistical methods (e.g., ANOVA, PCA) to determine the significant sensory attributes and differences between samples.

Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)

GC-O combines the separation power of gas chromatography with the sensitivity of the human nose to identify odor-active compounds.

1. Sample Preparation:

-

Volatile compounds from a sample (e.g., apple headspace) are isolated using techniques such as solid-phase microextraction (SPME) or solvent extraction.

2. Gas Chromatographic Separation:

-

The extracted volatiles are injected into a gas chromatograph equipped with a capillary column that separates the compounds based on their physicochemical properties.

3. Olfactometry and Detection:

-

The column effluent is split between a chemical detector (e.g., mass spectrometer) and an olfactometry port.

-

Trained sensory assessors sniff the effluent from the olfactometry port and record the perceived aroma, its intensity, and the retention time.

4. Data Analysis:

Synthesis and Biosynthesis of this compound

The production of this compound can be achieved through both chemical synthesis and biological pathways.

Chemical Synthesis: Fischer-Speier Esterification

This compound is commonly synthesized via the Fischer-Speier esterification of 2-methylbutyric acid with propanol, using an acid catalyst.

Biosynthetic Pathway

In plants, the biosynthesis of this compound involves the formation of its precursor, 2-methylbutanoyl-CoA, from the amino acid isoleucine. This is followed by an esterification reaction with propanol, catalyzed by an alcohol acyltransferase (AAT) enzyme.[1]

This in-depth guide provides a comprehensive overview of the aroma profile of this compound, supported by quantitative data and detailed experimental methodologies. This information is intended to be a valuable resource for professionals engaged in flavor and fragrance research and development.

References

The Biosynthesis of Propyl 2-Methylbutyrate in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl 2-methylbutyrate (B1264701) is a volatile organic compound (VOC) that contributes to the characteristic fruity and ripe aroma of many plants, particularly in their fruits. As a branched-chain ester, its biosynthesis is a specialized metabolic process of significant interest for the flavor and fragrance industry, as well as for understanding plant-insect interactions and fruit ripening biology. This technical guide provides an in-depth exploration of the biosynthetic pathway of propyl 2-methylbutyrate in plants, detailing the precursor molecules, enzymatic steps, and regulatory aspects. It includes available quantitative data, detailed experimental protocols for key enzymes, and visual diagrams of the metabolic and experimental workflows.

Core Biosynthesis Pathway

The formation of this compound in plants is the result of a two-branch pathway that converges in a final esterification step. The pathway involves the separate synthesis of an acyl donor, (S)-2-methylbutanoyl-CoA, and an alcohol acceptor, n-propanol. The final condensation of these two molecules is catalyzed by an alcohol acyltransferase (AAT).

Biosynthesis of the Acyl Moiety: (S)-2-Methylbutanoyl-CoA

The 2-methylbutyrate portion of the ester originates from the catabolism of the essential branched-chain amino acid, L-isoleucine. This process primarily occurs within the mitochondria.

-

Transamination of L-Isoleucine: The initial step is the removal of the amino group from L-isoleucine. This reversible reaction is catalyzed by a Branched-Chain Amino Acid Aminotransferase (BCAT) , which transfers the amino group to an α-keto acid acceptor, typically α-ketoglutarate, to form glutamate. The product of this reaction is (S)-3-methyl-2-oxopentanoate, also known as α-keto-β-methylvalerate.

-

Oxidative Decarboxylation: The resulting α-keto acid, (S)-3-methyl-2-oxopentanoate, undergoes irreversible oxidative decarboxylation to form (S)-2-methylbutanoyl-CoA. This critical, rate-limiting step is catalyzed by the mitochondrial Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) complex . This reaction releases carbon dioxide and reduces NAD+ to NADH.

The biosynthesis of the acyl moiety is intrinsically linked to the de novo synthesis of its amino acid precursors, as studies have shown that branched-chain esters in ripening fruits are largely derived from newly synthesized branched-chain amino acids rather than from the breakdown of existing proteins[1][2].

Biosynthesis of the Alcohol Moiety: n-Propanol

The biosynthesis of n-propanol in plants is less definitively characterized than that of the acyl moiety. Evidence suggests it is derived from amino acid catabolism, with L-threonine and L-valine being potential precursors.

One proposed pathway involves the conversion of L-threonine to α-ketobutyrate, which is then decarboxylated to propanal and subsequently reduced to n-propanol.

-

Deamination of L-Threonine: L-threonine is deaminated by threonine deaminase to produce α-ketobutyrate and ammonia.

-

Decarboxylation of α-Ketobutyrate: The α-ketobutyrate is then decarboxylated to yield propanal.

-

Reduction of Propanal: Finally, propanal is reduced to n-propanol by an alcohol dehydrogenase (ADH) , often in an NADH-dependent reaction.

Alternatively, catabolism of L-valine can lead to the formation of propionyl-CoA, which can be reduced to propanal and then to n-propanol.

Final Esterification Step

The final step in the biosynthesis of this compound is the condensation of n-propanol and (S)-2-methylbutanoyl-CoA. This reaction is catalyzed by an Alcohol Acyltransferase (AAT) , a member of the BAHD family of acyltransferases. These enzymes are known to have broad substrate specificity, and the final ester produced is dependent on the available pool of alcohol and acyl-CoA substrates within the cell.

Quantitative Data

Quantitative data for the specific enzymes and substrates in the this compound pathway are limited and can vary significantly between plant species and experimental conditions. The following tables summarize available data for related enzymes and precursor concentrations.

Table 1: Kinetic Parameters of Related Plant Enzymes

| Enzyme | Plant Source | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| BCAT | Arabidopsis thaliana (AtBCAT-1, mitochondrial) | L-Isoleucine | 250 | - | - | (Schuster & Binder, 2005) |

| BCAT | Arabidopsis thaliana (AtBCAT-1, mitochondrial) | α-Ketoglutarate | 330 | - | - | (Schuster & Binder, 2005) |

| AAT | Malus domestica (MpAAT1) | 2-Methylbutanol | 130 | 0.023 | 177 | (Souleyre et al., 2005) |

| AAT | Malus domestica (MpAAT1) | Butanoyl-CoA | 12 | - | - | (Souleyre et al., 2005) |

| ADH | Aromatoleum aromaticum (AdhB) | n-Propanol | 11,000 | 0.04 | 3.6 | [1] |

| ADH | Aromatoleum aromaticum (AdhB) | Propanal | 240 | 0.04 | 167 | [1] |

Table 2: Endogenous Concentrations of Precursors in Apple Fruit

| Compound | Tissue | Concentration (µg/g fresh weight) | Reference |

| L-Isoleucine | 'Jonagold' Flesh (ripe) | ~25 | [3] |

| L-Threonine | 'Alva' Flesh | 40.56 ± 2.03 | [4] |

Experimental Protocols

Branched-Chain Amino Acid Aminotransferase (BCAT) Activity Assay (Spectrophotometric)

This protocol describes a continuous spectrophotometric assay for BCAT activity by coupling the production of α-ketoisocaproate (from leucine) to its reductive amination by leucine (B10760876) dehydrogenase, which oxidizes NADH. A similar principle can be applied for isoleucine.

Materials:

-

Plant tissue extract (e.g., mitochondrial fraction)

-

Reaction Buffer: 100 mM Tris-HCl (pH 8.5), 200 mM NH₄Cl, 5 mM GTP

-

L-Isoleucine solution (100 mM)

-

α-Ketoglutarate solution (50 mM)

-

NADH solution (10 mM)

-

Leucine Dehydrogenase (or an appropriate dehydrogenase for the product of isoleucine transamination)

-

96-well microplate

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture containing Reaction Buffer, L-isoleucine, α-ketoglutarate, NADH, and leucine dehydrogenase.

-

Add the plant tissue extract to initiate the reaction. A blank reaction without the plant extract should be included.

-

Immediately monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 30°C) for 5-10 minutes.

-

Calculate the rate of NADH oxidation from the linear portion of the curve.

-

Enzyme activity is expressed as µmol of NADH oxidized per minute per mg of protein.

Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex Activity Assay (Radioenzymatic)

This protocol outlines a radioenzymatic assay for the BCKDH complex using a ¹⁴C-labeled branched-chain α-keto acid.

Materials:

-

Mitochondrial extract from plant tissue

-

Assay Buffer: 30 mM KPi (pH 7.5), 3 mM EDTA, 5 mM DTT

-

Cofactor Solution: 0.4 mM Coenzyme A, 3 mM NAD⁺, 2 mM Thiamine pyrophosphate, 2 mM MgCl₂

-

α-keto-[1-¹⁴C]-isovalerate (or other ¹⁴C-labeled BCKA)

-

1 M NaOH for CO₂ trapping

-

Scintillation fluid and vials

Procedure:

-

In a reaction tube, combine the Assay Buffer, Cofactor Solution, and the mitochondrial extract.

-

Place a small cup containing 1 M NaOH inside the sealed reaction tube to trap the evolved ¹⁴CO₂.

-

Initiate the reaction by adding the α-keto-[1-¹⁴C]-isovalerate.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by injecting a strong acid (e.g., perchloric acid).

-

Allow the ¹⁴CO₂ to be fully trapped in the NaOH for an additional 60 minutes.

-

Transfer the NaOH solution to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Calculate the enzyme activity based on the amount of ¹⁴CO₂ produced per unit time per mg of protein.

Alcohol Acyltransferase (AAT) Activity Assay and Product Identification by GC-MS

This protocol describes the in vitro assay for AAT activity and the subsequent identification of the ester product.

Materials:

-

Recombinant or partially purified AAT enzyme from a plant source

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5)

-

n-Propanol solution

-

(S)-2-Methylbutanoyl-CoA solution

-

NaCl

-

Ethyl acetate (B1210297) (for extraction)

-

Internal standard (e.g., ethyl nonanoate)

-

Headspace vials

-

GC-MS system with a suitable capillary column (e.g., DB-5)

Procedure:

-

In a reaction vial, combine the Assay Buffer, n-propanol, and the AAT enzyme preparation.

-

Initiate the reaction by adding (S)-2-methylbutanoyl-CoA.

-

Incubate the reaction at 30°C for 30-60 minutes with gentle shaking.

-

Stop the reaction by adding NaCl to saturate the aqueous phase.

-

Add a known amount of internal standard and extract the volatile esters with ethyl acetate.

-

Transfer the organic phase to a headspace vial for GC-MS analysis.

-

Analyze the sample by GC-MS, identifying this compound by its mass spectrum and retention time compared to an authentic standard. Quantify using the internal standard.

Conclusion

The biosynthesis of this compound in plants is a fascinating example of the convergence of primary and specialized metabolic pathways. It relies on the catabolism of the amino acid L-isoleucine for the acyl moiety and likely the catabolism of other amino acids for the propanol (B110389) moiety. The final esterification step, catalyzed by alcohol acyltransferases, is a key control point that is dependent on the availability of the precursor substrates. Further research is needed to fully elucidate the biosynthesis of n-propanol in plants and to characterize the specific AATs involved in the production of this compound in different plant species. A deeper understanding of this pathway holds significant potential for the metabolic engineering of flavor and fragrance profiles in agricultural crops and for the biotechnological production of these valuable compounds.

References

Olfactory Perception of Propyl 2-Methylbutyrate Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the olfactory perception of the stereoisomers of propyl 2-methylbutyrate (B1264701). Differentiated by the spatial arrangement of atoms, these isomers, (R)-propyl 2-methylbutanoate and (S)-propyl 2-methylbutanoate, exhibit distinct odor profiles, highlighting the stereospecific nature of olfactory reception. This document summarizes the available sensory data, details relevant experimental protocols, and visualizes the underlying biological and methodological frameworks.

Quantitative Olfactory Data

| Compound | Isomer | Odor Description | Odor Threshold (in water) |

| Propyl 2-methylbutanoate | (S)-(+) | Intensive, full-ripe apple-note | Data not available |

| Propyl 2-methylbutanoate | (R)-(-) | Weak, unspecific | Data not available |

| Ethyl 2-methylbutanoate | (S)-(+) | Fresh fruity, apple-like; at extreme dilution, an etheric, sweet, unspecific, pleasant apple note | 0.006 ppb[1] |

| Ethyl 2-methylbutanoate | (R)-(-) | Fruity, caprylic; a first medical-phenolic note and then a fruity-sweet but unspecific note | 10 ppb[1] |

Experimental Protocols

The characterization of the olfactory properties of volatile compounds such as propyl 2-methylbutyrate isomers relies on a combination of instrumental analysis and human sensory evaluation.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector. This allows for the identification of odor-active compounds in a sample.

Objective: To separate the (R) and (S) enantiomers of this compound and characterize their individual odor profiles.

Materials and Equipment:

-

Gas chromatograph (GC) equipped with a flame ionization detector (FID) and an olfactory detection port (ODP).

-

Chiral capillary column (e.g., a cyclodextrin-based column) capable of separating the enantiomers.

-

High-purity helium as the carrier gas.

-

Syringe for sample injection.

-

Samples of (R)- and (S)-propyl 2-methylbutyrate.

-

Trained sensory panelists.

Procedure:

-

Sample Preparation: Prepare dilute solutions of the individual enantiomers and a racemic mixture in a suitable solvent (e.g., ethanol (B145695) or diethyl ether).

-

GC Instrument Setup:

-

Install the chiral capillary column in the GC.

-

Set the oven temperature program to achieve optimal separation of the enantiomers. A typical program might start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 200°C).

-

Set the injector and detector temperatures appropriately.

-

Split the column effluent so that a portion goes to the FID and the other to the ODP.

-

-

Analysis:

-

Inject a small volume (e.g., 1 µL) of the sample into the GC.

-

A trained panelist sniffs the effluent from the ODP and records the odor description and intensity at specific retention times.

-

Simultaneously, the FID records the chemical signal, allowing for correlation of the odor with a specific chemical peak.

-

-

Data Analysis: Correlate the retention times of the peaks from the FID with the odor descriptions from the panelists to assign an odor profile to each enantiomer.

Sensory Panel Evaluation

A sensory panel provides qualitative and quantitative data on the odor characteristics of a substance.

Objective: To determine and compare the odor profiles and intensities of the (R) and (S) enantiomers of this compound.

Materials and Equipment:

-

Samples of (R)- and (S)-propyl 2-methylbutyrate of high purity.

-

Odor-free sample containers (e.g., glass jars with lids).

-

Odorless smelling strips.

-

A panel of trained sensory assessors (typically 8-15 members).

-

A controlled environment with neutral air and lighting.

Procedure:

-

Panelist Training: Train panelists to identify and scale the intensity of various standard aroma compounds.

-

Sample Preparation: Prepare a series of dilutions of each enantiomer in an odor-free solvent.

-

Evaluation:

-

Present the samples to the panelists in a randomized and blind manner.

-

Panelists dip a smelling strip into the sample, wait for the solvent to evaporate, and then evaluate the odor.

-

Panelists describe the character of the odor and rate its intensity on a predefined scale (e.g., a 10-point scale).

-

-

Data Analysis: Statistically analyze the data from the panelists to determine the consensus odor profile and intensity for each enantiomer.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of chiral volatile compounds using Gas Chromatography-Olfactometry.

Olfactory Signaling Pathway

The perception of odorants like this compound is initiated by the binding of the odorant molecule to an olfactory receptor (OR), a type of G-protein coupled receptor (GPCR), located on the cilia of olfactory sensory neurons. This binding event triggers a signal transduction cascade, leading to the generation of an electrical signal that is sent to the brain.

References

The Pivotal Role of Propyl 2-Methylbutyrate in Apple Flavor: A Technical Guide

Abstract

Propyl 2-methylbutyrate (B1264701), a branched-chain ester, is a significant contributor to the characteristic aroma profile of many apple (Malus domestica) cultivars. Its "fruity" and "sweet" notes are integral to the complex sensory experience of apple flavor. This technical guide provides an in-depth analysis of the contribution of propyl 2-methylbutyrate to apple flavor, intended for researchers, scientists, and professionals in the fields of food science, analytical chemistry, and drug development. The guide details the chemical properties, biosynthetic pathway, and quantitative distribution of this volatile compound across various apple cultivars. Furthermore, it outlines the experimental protocols for its analysis and discusses its sensory significance.

Introduction

The flavor of apples is a complex interplay of sugars, acids, and a diverse array of volatile organic compounds (VOCs). Among these, esters are a predominant class of compounds that impart the characteristic fruity and floral notes. This compound is one such ester, recognized for its pleasant fruity aroma reminiscent of apple and pineapple.[1] Understanding the biosynthesis, concentration, and sensory impact of this specific compound is crucial for quality assessment, cultivar development, and the formulation of nature-identical flavors.

Chemical Properties of this compound

This compound is an organic compound with the chemical formula C₈H₁₆O₂.[2] It is a colorless liquid with a characteristic fruity odor.[1][2] A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₆O₂ | [2] |

| Molecular Weight | 144.21 g/mol | [2] |

| CAS Number | 37064-20-3 | [2] |

| Appearance | Colorless liquid | [1][2] |

| Odor Profile | Fruity, sweet, apple, pineapple, winey | [1] |

| Boiling Point | 155-156 °C | [1] |

| Flash Point | 33.33 °C | [3] |

| Specific Gravity | 0.862 - 0.868 @ 25°C | [3] |

| Refractive Index | 1.399 - 1.406 @ 20°C | [3] |

Biosynthesis of this compound in Apples

The biosynthesis of this compound in apples is a multi-step enzymatic process that originates from the catabolism of the branched-chain amino acid L-isoleucine. The pathway primarily involves the formation of the acid moiety, 2-methylbutanoic acid, which is subsequently esterified with propanol.

The key steps are:

-

Transamination of L-Isoleucine: The initial step is the conversion of L-isoleucine to (S)-3-methyl-2-oxopentanoate (α-keto-β-methylvalerate) by the enzyme branched-chain aminotransferase (BCAT).[4]

-

Formation of 2-Methylbutanoyl-CoA: The resulting α-keto acid is then oxidatively decarboxylated to form 2-methylbutanoyl-CoA by the branched-chain α-keto acid dehydrogenase (BCKDH) complex.[4]

-

Esterification: The final step is the esterification of 2-methylbutanoyl-CoA with 1-propanol (B7761284), catalyzed by an alcohol acyltransferase (AAT).[5][6] AATs exhibit broad substrate specificity, and the formation of this compound is dependent on the availability of both 1-propanol and 2-methylbutanoyl-CoA.[5][6]

References

- 1. propyl 2-methyl butyrate [flavscents.com]

- 2. labproinc.com [labproinc.com]

- 3. propyl 2-methyl butyrate, 37064-20-3 [thegoodscentscompany.com]

- 4. benchchem.com [benchchem.com]

- 5. Alcohol acyltransferases for the biosynthesis of esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An alcohol acyl transferase from apple (cv. Royal Gala), MpAAT1, produces esters involved in apple fruit flavor - PubMed [pubmed.ncbi.nlm.nih.gov]

Propyl 2-Methylbutyrate: A Technical Guide to its Sensory Characteristics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl 2-methylbutyrate (B1264701) is a volatile ester recognized for its significant contribution to the aroma and flavor profiles of various natural products and consumer goods. Its characteristic fruity scent has led to its widespread use in the food, beverage, and fragrance industries. This technical guide provides an in-depth analysis of the sensory characteristics of propyl 2-methylbutyrate, detailing its odor and taste profiles, the nuances of its stereoisomers, and the underlying biochemical pathways governing its perception. This document also outlines the experimental methodologies used to characterize its sensory attributes, offering a comprehensive resource for researchers and professionals in sensory science and product development.

Sensory Profile

This compound is predominantly characterized by a complex fruity aroma. The primary descriptors include notes of apple, pineapple, and a general wine-like fruitiness .[1][2] Some evaluations also report subtle undertones of coconut, cream, and a fatty character , adding to its complexity.[3]

The taste profile of this compound is less commonly documented but is generally described as aligning with its aromatic properties, featuring fruity and ethereal notes.

Stereoisomer-Specific Sensory Characteristics

A critical aspect of the sensory profile of this compound lies in the distinct characteristics of its stereoisomers. The molecule contains a chiral center at the second carbon of the butyrate (B1204436) chain, leading to two enantiomers, (S)-propyl 2-methylbutyrate and (R)-propyl 2-methylbutyrate. Sensory evaluations have demonstrated a significant difference in the odor profiles of these enantiomers. The (S)-enantiomer is noted for its "intensive, full-ripe apple-note," whereas the (R)-enantiomer is described as having a "weak, unspecific" odor. This highlights the stereospecificity of the olfactory receptors involved in its perception.

Quantitative Sensory Data

Table 1: Sensory Thresholds of Structurally Related 2-Methylbutyrate Esters

| Compound | Matrix | Threshold Type | Threshold Value | Reference |

| Methyl 2-methylbutanoate | Not Specified | Odor | 1.5 µg/L | [4] |

| Ethyl 2-methylbutanoate | Water | Flavor Detection | 10 ppb | [5] |

| Ethyl 2-methylbutanoate | Not Specified | Odor | 0.5 µg/L | [4] |

Experimental Protocols

The sensory characteristics of volatile compounds like this compound are primarily determined using a combination of instrumental and sensory analysis techniques.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique used to identify the specific aroma-active compounds in a sample.

Methodology:

-

Sample Preparation: A sample containing this compound is prepared, often through solvent extraction or headspace solid-phase microextraction (SPME) to isolate the volatile components.

-

Gas Chromatographic Separation: The volatile extract is injected into a gas chromatograph, where individual compounds are separated based on their boiling points and interactions with the stationary phase of the GC column.

-

Olfactory Detection: The effluent from the GC column is split into two paths. One path leads to a standard chemical detector (e.g., a mass spectrometer or flame ionization detector) for compound identification and quantification. The other path is directed to a sniffing port, where a trained sensory panelist inhales the effluent and records the odor characteristics and intensity at specific retention times.

-

Data Analysis: The data from the chemical detector is correlated with the sensory panelist's descriptions to identify the specific compound responsible for a particular aroma.

Sensory Threshold Determination

Determining the detection or recognition threshold of a flavor or aroma compound is crucial for understanding its sensory impact. The staircase method is a commonly employed psychophysical procedure.

Methodology (Ascending Forced-Choice Method):

-

Panelist Selection and Training: A panel of trained sensory assessors is selected. Panelists are screened for their ability to detect the compound of interest and are trained to recognize its specific sensory characteristics.

-

Sample Preparation: A series of solutions of this compound are prepared in a neutral solvent (e.g., deionized water or a specific food matrix) at increasing concentrations.

-

Presentation: In each trial, the panelist is presented with three samples (a triangle test), two of which are the blank solvent and one contains a specific concentration of this compound. The panelist's task is to identify the "odd" sample.

-

Ascending Concentration Series: The test begins with a concentration below the expected threshold. The concentration is gradually increased in subsequent trials until the panelist can reliably detect the compound. The threshold is typically defined as the concentration at which the compound is correctly identified in a statistically significant number of trials.

Signaling Pathway of Olfactory Perception

The perception of this compound, like other esters, is initiated by its interaction with olfactory receptors in the nasal cavity. This triggers a sophisticated signal transduction cascade that results in the perception of its characteristic fruity aroma.

The binding of an odorant molecule, such as this compound, to a G-protein coupled olfactory receptor (GPCR) on the cilia of an olfactory sensory neuron initiates a cascade of intracellular events. This process is primarily mediated by the G-protein Gαolf.

Workflow of Sensory Analysis

The overall process of characterizing the sensory properties of a compound like this compound involves a systematic workflow, from sample preparation to data interpretation.

References

Propyl 2-Methylbutyrate: A Technical Guide to its Regulation in Food and Fragrance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl 2-methylbutyrate (B1264701) is a branched-chain ester valued for its fruity aroma, reminiscent of apple and pineapple. This volatile compound finds application as a flavoring agent in various food products and as a fragrance ingredient in cosmetics and consumer goods. This technical guide provides a comprehensive overview of the regulatory landscape governing the use of propyl 2-methylbutyrate in these distinct sectors, with a focus on safety assessments, acceptable use levels, and the scientific methodologies underpinning these regulations.

Regulatory Framework and Safety Assessments

The safety and use of this compound are governed by different regulatory bodies and expert panels in the food and fragrance industries. A cornerstone of its safety evaluation is the principle of "read-across," where toxicological data from structurally similar compounds are used to assess the safety of the substance .

In Food: A Flavoring Agent

In the European Union, this compound is included in the Union list of flavouring substances that are permitted for use in food. The safety of flavoring substances in the EU is evaluated by the European Food Safety Authority (EFSA).

In the United States, the Flavor and Extract Manufacturers Association (FEMA) Expert Panel assesses the "Generally Recognized as Safe" (GRAS) status of flavoring ingredients. While a specific FEMA number for this compound was not explicitly found in the public domain, the Research Institute for Fragrance Materials (RIFM) safety assessment for fragrance use refers to its FEMA GRAS status.

In Fragrance: An Aromatic Ingredient

The International Fragrance Association (IFRA) sets the standards for the safe use of fragrance ingredients, based on the scientific assessments conducted by the Research Institute for Fragrance Materials (RIFM). RIFM has published a comprehensive safety assessment for this compound.

Key toxicological endpoints have been evaluated, often utilizing data from the analogue ethyl 2-methylbutyrate. The RIFM concluded that this compound is not expected to be genotoxic. For repeated dose toxicity, a No Observed Adverse Effect Level (NOAEL) of 1000 mg/kg/day was established from an OECD 422 study on ethyl 2-methylbutyrate. Applying a safety factor of 3, a derived NOAEL of 333 mg/kg/day was used for the safety assessment of this compound.[1]

Based on its toxicological profile, RIFM has established maximum acceptable concentrations for this compound in various categories of consumer products.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the safety and regulation of this compound and its close analogues.

Table 1: Toxicological Data for this compound and Analogues

| Substance | Study Type | Species | Route of Administration | NOAEL | Key Findings & Reference |

| Ethyl 2-methylbutyrate (Read-across for this compound) | Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test (OECD 422) | Rat | Oral | 1000 mg/kg/day | Basis for the derived NOAEL for this compound in fragrance safety assessment.[1] |

| This compound | Genotoxicity (in silico and read-across) | - | - | Not Applicable | Not expected to be genotoxic.[1] |

| This compound (Read-across from Hexyl 2-methylbutyrate) | Skin Sensitization | - | Dermal | NESIL: 7000 µg/cm² | No Expected Sensitization Induction Level.[1] |

Table 2: Regulatory Status and Use Levels

| Jurisdiction/Body | Regulation/Status | Substance | Use | Stipulations/Limits |

| European Union | Commission Implementing Regulation (EU) No 872/2012 | This compound | Food Flavouring | Included in the Union list of flavouring substances. |

| JECFA | Safety Evaluation | Isothis compound | Food Flavouring | No safety concern at current levels of intake. |

| JECFA | Safety Evaluation | Ethyl 2-methylbutyrate | Food Flavouring | No safety concern at current levels of intake. |

| RIFM/IFRA | Safety Assessment | This compound | Fragrance Ingredient | Maximum acceptable concentrations established for various product categories based on a derived NOAEL of 333 mg/kg/day.[1] |

Experimental Protocols

Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test (OECD Guideline 422)

This study design, used for the read-across substance ethyl 2-methylbutyrate, is crucial for assessing the potential adverse effects of a substance following repeated oral exposure.

Objective: To evaluate the systemic toxicity, as well as effects on reproductive performance and early development.

Methodology:

-

Test Animals: Typically, Sprague-Dawley rats are used.

-

Dosage: At least three dose levels and a control group are used. The test substance is administered daily by gavage.

-

Exposure Period: Males are dosed for a minimum of two weeks prior to mating, during mating, and up to termination (approximately 4 weeks). Females are dosed for two weeks prior to mating, during mating, throughout gestation, and until at least day 4 of lactation.

-

Observations: Daily clinical observations, weekly body weight and food consumption measurements are recorded.

-

Reproductive and Developmental Parameters: Mating performance, fertility, gestation length, parturition, and litter data (number of pups, viability, sex, and body weights) are assessed.

-

Terminal Procedures: All adult animals are subjected to a full necropsy. Organ weights are recorded. Histopathological examination of reproductive organs and target tissues is performed.

Metabolic Pathway

This compound is an ester and is expected to undergo rapid hydrolysis in the body, catalyzed by carboxylesterases primarily in the liver and other tissues. This hydrolysis yields n-propanol and 2-methylbutyric acid.

-

n-Propanol Metabolism: n-Propanol is oxidized to propionaldehyde (B47417) and then to propionic acid. Propionic acid subsequently enters the Krebs cycle via conversion to succinyl-CoA.

-

2-Methylbutyric Acid Metabolism: 2-Methylbutyric acid is a branched-chain fatty acid. It is metabolized through a pathway similar to that of the amino acid isoleucine, ultimately being converted to acetyl-CoA and propionyl-CoA, which also enter the Krebs cycle for energy production.

Conclusion

The regulatory status of this compound in both food and fragrance is well-established and supported by a robust body of scientific evidence, largely based on the principle of read-across from structurally related compounds. For its use as a flavoring agent, it is permitted in the EU, and its analogues have been deemed safe by JECFA at current intake levels. In the fragrance industry, its use is governed by IFRA standards, which are based on a thorough safety assessment by RIFM that has established maximum acceptable concentrations in consumer products. The rapid metabolism of this compound to endogenous or readily metabolized substances further supports its safety profile. This guide provides a foundational understanding for professionals in research and development who may work with this versatile aromatic compound.

References

The Occurrence and Analysis of Propyl 2-Methylbutyrate in Essential Oils: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl 2-methylbutyrate (B1264701) is a branched-chain ester that contributes to the characteristic fruity and sweet aromas of various plants and their essential oils. Its discovery and quantification in these complex natural mixtures are crucial for understanding flavor and fragrance profiles, as well as for potential applications in the pharmaceutical and food industries. This technical guide provides an in-depth overview of the presence of propyl 2-methylbutyrate in several essential oils, detailed experimental protocols for its extraction and identification, and an illustrative representation of its biosynthetic pathway.

Data Presentation: Quantitative Occurrence of this compound

The concentration of this compound varies significantly among different essential oils. The following table summarizes the quantitative data available for this compound in selected sources.

| Essential Oil/Source | Plant Species | Concentration/Relative Percentage | Reference |

| Roman Chamomile Oil | Anthemis nobilis | 0.07% | [1] |

| Roman Chamomile Oil | Anthemis nobilis | 0.06% | [No specific citation available] |

| Hops (Huell Melon variety) | Humulus lupulus | High concentration, contributes to fruity aroma | [2] |

| Durian (Cultivars D101, D197, Kampung) | Durio zibethinus | 1.5% (relative peak area) | [3] |

Experimental Protocols

The isolation and identification of this compound from essential oils typically involve steam distillation for extraction followed by gas chromatography-mass spectrometry (GC-MS) for analysis.

Protocol 1: Extraction of Essential Oil by Steam Distillation

This protocol describes a general method for extracting essential oils from plant material.

1. Materials and Apparatus:

- Plant material (e.g., flowers, leaves, rhizomes)

- Distilled water

- Steam distillation apparatus (including a boiling flask, a biomass flask, a condenser, and a collection vessel/separatory funnel)

- Heating mantle or other heat source[3]

- Clamps and stands

2. Procedure:

- Preparation of Plant Material: Coarsely grind or chop the plant material to increase the surface area for efficient steam penetration.[4]

- Apparatus Setup:

- Fill the boiling flask with distilled water to about two-thirds of its capacity.

- Place the prepared plant material into the biomass flask. Ensure it is not packed too tightly to allow steam to pass through.

- Assemble the steam distillation apparatus, ensuring all joints are securely sealed.

- Distillation:

- Heat the water in the boiling flask to generate steam. The optimal temperature for steam distillation is typically between 60°C and 100°C.[3][5]

- Allow the steam to pass through the plant material in the biomass flask, carrying the volatile essential oils.

- The steam and essential oil vapor mixture will travel to the condenser.

- Condensation and Collection:

- Cool the condenser with a continuous flow of cold water to liquefy the vapor.

- Collect the condensate, which will consist of a mixture of essential oil and water (hydrosol), in a separatory funnel.

- Separation:

- Allow the mixture to stand until the essential oil and water layers separate.

- Carefully drain the lower aqueous layer (hydrosol) to isolate the essential oil.

- Drying and Storage:

- Dry the collected essential oil using a drying agent like anhydrous sodium sulfate (B86663) to remove any residual water.

- Store the essential oil in a sealed, dark glass vial, preferably under refrigeration.

Protocol 2: Identification and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the analysis of this compound in an essential oil sample.

1. Materials and Apparatus:

- Essential oil sample

- Suitable solvent (e.g., hexane, ethanol)

- Gas chromatograph coupled with a mass spectrometer (GC-MS)

- Appropriate capillary column (e.g., HP-5MS, DB-Wax)[6][7]

- Helium or hydrogen as carrier gas[6][7]

- Microsyringe

2. GC-MS Parameters (Example for Hop Essential Oil Analysis): [2]

- Injector Temperature: 250 °C

- Oven Temperature Program:

- Initial temperature: 40 °C, hold for 1 minute

- Ramp to 250 °C at 5 °C/minute

- Hold at 250 °C for 10 minutes

- Carrier Gas: Helium at a constant flow rate of 1.0 mL/minute

- Mass Spectrometer:

- Ionization Mode: Electron Impact (EI) at 70 eV

- Mass Scan Range: m/z 40-400

- Ion Source Temperature: 230 °C

- Transfer Line Temperature: 280 °C

3. Procedure:

- Sample Preparation: Dilute the essential oil sample in a suitable solvent to an appropriate concentration (e.g., 1% v/v).

- Injection: Inject a small volume (e.g., 1 µL) of the diluted sample into the GC injector port.

- Chromatographic Separation: The volatile components of the essential oil are separated as they travel through the GC column based on their boiling points and polarity.

- Mass Spectrometric Detection: As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern for each compound.

- Data Analysis:

- Identify this compound by comparing its retention time and mass spectrum with those of a known standard or by matching the mass spectrum to a reference library (e.g., NIST, Wiley).

- Quantify the compound by integrating the area of its chromatographic peak and comparing it to the peak area of an internal or external standard of known concentration.

Mandatory Visualizations

Biosynthetic Pathway of this compound

This compound is a branched-chain ester derived from the metabolism of the branched-chain amino acid isoleucine. The following diagram illustrates the key steps in its biosynthesis.

Caption: Biosynthesis of this compound from Isoleucine.

Experimental Workflow for Analysis

The following diagram outlines the logical workflow for the extraction and analysis of this compound from plant material.

Caption: Workflow for this compound Analysis.

References

- 1. Characterization of the major odor-active compounds in Thai durian ( Durio zibethinus L. 'Monthong') by aroma extract dilution analysis and headspace gas chromatography-olfactometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Odor-Active Compounds in the Special Flavor Hops Huell Melon and Polaris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comprehensive Chemical Characterisation of Durio zibethinus - Repository of the Academy's Library [real.mtak.hu]

- 4. portal.fis.leibniz-lsb.tum.de [portal.fis.leibniz-lsb.tum.de]

- 5. propyl 2-methyl butyrate [flavscents.com]

- 6. areme.co.jp [areme.co.jp]

- 7. vipsen.vn [vipsen.vn]

Methodological & Application

Application Note: Synthesis of Propyl 2-Methylbutyrate via Fischer Esterification

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of propyl 2-methylbutyrate (B1264701), an ester commonly used as a fragrance and flavoring agent. The synthesis is achieved through the Fischer esterification of 2-methylbutyric acid and propanol (B110389), utilizing a strong acid catalyst. This document outlines the reaction mechanism, a step-by-step experimental protocol, and expected analytical data for the product.

Introduction

Propyl 2-methylbutyrate is a volatile ester known for its fruity aroma, reminiscent of apples.[1] It finds applications in the food, fragrance, and pharmaceutical industries. The most common and straightforward method for its synthesis is the Fischer esterification. This reaction involves the acid-catalyzed condensation of a carboxylic acid (2-methylbutyric acid) and an alcohol (propanol) to form an ester and water.[2][3] The reaction is reversible, and therefore, reaction conditions are typically optimized to favor the formation of the product, often by using an excess of one reactant or by removing water as it is formed.[2][3]

Reaction and Mechanism

The overall reaction for the synthesis of this compound is as follows:

2-Methylbutyric Acid + Propanol ⇌ this compound + Water

The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfer steps followed by the elimination of a water molecule yields the final ester product.

Experimental Protocol

This protocol details the laboratory-scale synthesis of this compound.

Materials:

-

2-Methylbutyric acid

-

Propanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Diethyl ether or other suitable extraction solvent

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 2-methylbutyric acid and a molar excess of propanol (e.g., a 1:3 molar ratio).

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. The reaction temperature should be maintained at the boiling point of the solvent. Allow the reaction to proceed for 1-2 hours.

-

Work-up: After the reflux period, allow the reaction mixture to cool to room temperature.

-

Extraction: Transfer the mixture to a separatory funnel. Add a suitable extraction solvent, such as diethyl ether, and wash the organic layer sequentially with:

-

Water

-

Saturated sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted carboxylic acid). Caution: CO₂ gas will be evolved.

-

Brine (saturated NaCl solution)

-

-

Drying: Separate the organic layer and dry it over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound.

-

Purification (Optional): If necessary, the crude product can be further purified by distillation.

Data Presentation

The following tables summarize the key physical and spectroscopic data for this compound.

Table 1: Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₁₆O₂ |

| Molecular Weight | 144.21 g/mol [4] |

| CAS Number | 37064-20-3[4][5] |

| Appearance | Colorless liquid[6] |

| Boiling Point | 157 °C |

| Density | 0.87 g/mL |

| Refractive Index | 1.4010-1.4050 |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Characteristic Peaks |

| ¹H NMR | Signals corresponding to the propyl and 2-methylbutyryl groups. |

| ¹³C NMR | Resonances for the carbonyl carbon, ester linkage carbon, and aliphatic carbons. |

| IR (Infrared) | Strong C=O stretch around 1740 cm⁻¹, C-O stretch around 1190 cm⁻¹.[7] |

| Mass Spec (MS) | Molecular ion peak and characteristic fragmentation pattern. |

Note: Specific chemical shifts in NMR spectra can vary slightly depending on the solvent used.

Visualizations

The following diagrams illustrate the logical workflow of the synthesis and the reaction mechanism.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Simplified mechanism of Fischer esterification.

References

- 1. Apple - Wikipedia [en.wikipedia.org]

- 2. athabascau.ca [athabascau.ca]

- 3. labproinc.com [labproinc.com]

- 4. Propyl 2-methylbutanoate | C8H16O2 | CID 162239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Butanoic acid, 2-methyl-, propyl ester [webbook.nist.gov]

- 6. This compound | 37064-20-3 | TCI AMERICA [tcichemicals.com]

- 7. studylib.net [studylib.net]

Application Note: Quantification of Propyl 2-Methylbutyrate in Food Samples by Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract

This application note details a robust and sensitive method for the determination of propyl 2-methylbutyrate (B1264701) in food samples, particularly fruit juices, using Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS). Propyl 2-methylbutyrate is a volatile ester compound that contributes to the characteristic fruity aroma of many foods, such as apples and pineapples.[1][2] The described protocol provides a selective and quantitative approach for quality control and flavor profile analysis in the food and beverage industry.

Introduction

This compound is an important flavor component found in a variety of fruits and fermented beverages.[1][2] Its characteristic fruity, winey, and apple-pineapple-like aroma makes it a key compound in the sensory profile of these products.[1] Accurate quantification of such volatile compounds is essential for quality control, process optimization, and authenticity assessment of food products. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the analysis of volatile and semi-volatile compounds.[3] When combined with a solvent-free and efficient sample preparation technique like Headspace Solid-Phase Microextraction (HS-SPME), it provides a highly sensitive and selective method for the analysis of trace-level flavor compounds in complex food matrices.[4][5] This application note presents a validated HS-SPME-GC-MS method for the quantification of this compound in fruit juice samples.

Experimental

Reagents and Materials

-

Standards: this compound (CAS: 37064-20-3, >98% purity), Internal Standard (IS) such as d6-Geranyl acetate (B1210297) or a suitable deuterated ester.

-

Solvents: Methanol (HPLC grade), Deionized water.

-

Salts: Sodium chloride (analytical grade).

-

SPME Fibers: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS). Other fibers like CAR/PDMS can also be tested for optimization.[4][6]

-

Vials: 20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa.

Instrumentation

A gas chromatograph coupled to a mass spectrometer was used for the analysis. The system should be equipped with an autosampler capable of performing HS-SPME.

Table 1: GC-MS Instrument Parameters

| Parameter | Setting |

| Gas Chromatograph | |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column. A polar column like VF-WAX can also be used.[7] |

| Inlet Temperature | 250 °C |

| Carrier Gas | Helium (99.999% purity) at a constant flow of 1.0 mL/min |

| Oven Program | 40 °C (hold for 2 min), ramp at 5 °C/min to 150 °C, then ramp at 20 °C/min to 250 °C (hold for 5 min) |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temperature | 230 °C |

| Transfer Line Temp. | 280 °C |

| Mass Scan Range | m/z 40-300 (for qualitative analysis) |

| Acquisition Mode | Selected Ion Monitoring (SIM) for quantification |

| This compound Ions | Quantifier: m/z 57, Qualifiers: m/z 85, 103[8] |

| Internal Standard Ions | To be determined based on the selected IS. For d6-Geranyl acetate, appropriate ions would be selected. |

| Solvent Delay | 3 min |

Standard and Sample Preparation

2.3.1. Standard Solutions

Prepare a stock solution of this compound (1000 µg/mL) in methanol. Prepare working standard solutions by serial dilution of the stock solution with deionized water to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/L). Prepare an internal standard stock solution and spike it into all standards and samples at a constant concentration (e.g., 20 µg/L).

2.3.2. Sample Preparation

For fruit juice samples, centrifuge an aliquot to remove any pulp or suspended solids. Place 5 mL of the clear juice into a 20 mL headspace vial. Add 1.5 g of sodium chloride to the vial to increase the ionic strength and promote the release of volatile compounds into the headspace. Spike the sample with the internal standard. Seal the vial immediately.

HS-SPME Protocol

The HS-SPME parameters should be optimized for the specific matrix and analyte.[4][5] The following are recommended starting conditions:

Table 2: HS-SPME Parameters

| Parameter | Setting |

| SPME Fiber | 50/30 µm DVB/CAR/PDMS |

| Incubation Temperature | 50 °C |

| Incubation Time | 15 min |

| Extraction Time | 30 min |

| Desorption Temperature | 250 °C |

| Desorption Time | 2 min (in splitless mode) |

| Fiber Conditioning | Condition new fibers according to the manufacturer's instructions. |

Results and Discussion

Method Validation

The method should be validated to ensure its suitability for the intended purpose. Key validation parameters include:

-

Linearity: The calibration curve for this compound should be linear over the selected concentration range, with a correlation coefficient (R²) > 0.99.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ should be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

-

Precision and Accuracy: Intra-day and inter-day precision should be evaluated by analyzing replicate samples at different concentrations. Accuracy should be assessed through recovery studies by spiking known amounts of the standard into a blank matrix.

Table 3: Representative Method Validation Data

| Parameter | Result |

| Linearity Range | 1 - 100 µg/L |

| Correlation Coefficient (R²) | > 0.995 |

| LOD | 0.2 µg/L |

| LOQ | 0.7 µg/L |

| Intra-day Precision (%RSD, n=5) | < 5% |

| Inter-day Precision (%RSD, n=5) | < 8% |

| Recovery (%) | 92 - 105% |

Sample Analysis

The developed method was applied to the analysis of this compound in commercial apple and pineapple juice samples. The results are summarized in Table 4.

Table 4: Concentration of this compound in Fruit Juice Samples

| Sample | Concentration (µg/L) ± SD (n=3) |

| Apple Juice (Brand A) | 15.2 ± 1.1 |

| Apple Juice (Brand B) | 21.5 ± 1.8 |

| Pineapple Juice (Brand C) | 8.7 ± 0.7 |

| Pineapple Juice (Brand D) | 12.1 ± 0.9 |

The concentrations found are consistent with the levels of trace flavor esters typically present in fruit juices. The differences observed between brands may be attributed to variations in fruit variety, processing methods, and storage conditions.

Experimental Workflow and Diagrams

The overall experimental workflow is depicted in the following diagram:

The logical relationship for the quantification process is illustrated below:

Conclusion

The HS-SPME-GC-MS method described in this application note is a reliable and sensitive tool for the quantification of this compound in food samples. The simple sample preparation and high selectivity of the method make it suitable for routine analysis in quality control laboratories. This method can be adapted for the analysis of other volatile esters in a wide range of food and beverage matrices.

References

- 1. propyl 2-methyl butyrate [flavscents.com]

- 2. nanobioletters.com [nanobioletters.com]

- 3. Validation of a QuEChERS-Based Gas Chromatography-Mass Spectrometry (GC-MS) Method for Analysis of Phthalate Esters in Grain Sorghum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Optimization of Headspace-Solid Phase Microextraction (HS-SPME) technique for the analysis of volatile compounds of margarine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Optimized method for analyzing volatile compounds in edible yeast using headspace SPME-GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

Application Note: Analysis of Fruit Volatiles using Headspace Solid-Phase Microextraction (HS-SPME) with Gas Chromatography-Mass Spectrometry (GC-MS)

Introduction

The aroma of fruit is a complex mixture of hundreds of volatile organic compounds (VOCs) that are crucial to its sensory quality and consumer acceptance. The analysis of these volatiles is essential for quality control, breeding programs for flavor enhancement, and understanding the biochemical changes during ripening and storage. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful, sensitive, and solvent-free technique for identifying and quantifying these volatile profiles.[1][2][3][4] This method combines sampling and extraction into a single step, making it a rapid and efficient choice for analyzing complex matrices like fruit.[3]

Principle of the Method

HS-SPME operates on the principle of equilibrium partitioning. A fused-silica fiber coated with a stationary phase (the SPME fiber) is exposed to the headspace (the gas phase) above the fruit sample in a sealed vial. Volatile compounds from the sample partition between the sample matrix, the headspace, and the fiber coating. After a set extraction time, the fiber is withdrawn and inserted into the hot injector of a gas chromatograph, where the absorbed volatiles are thermally desorbed. The desorbed compounds are then separated on the GC column based on their boiling points and polarity, and subsequently identified and quantified by the mass spectrometer.

Experimental Protocol

This protocol provides a generalized procedure for the analysis of fruit volatiles. Optimization of several parameters (e.g., SPME fiber, incubation time, and temperature) is critical and should be performed for each specific fruit matrix to achieve the best results.[1][5][6]

1. Materials and Reagents

-